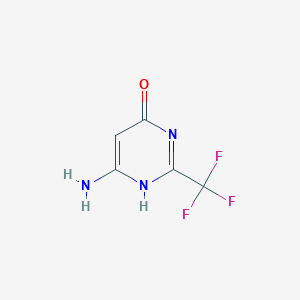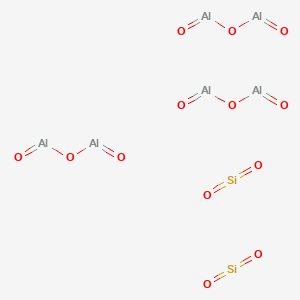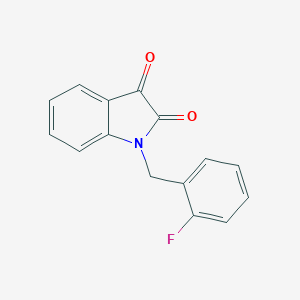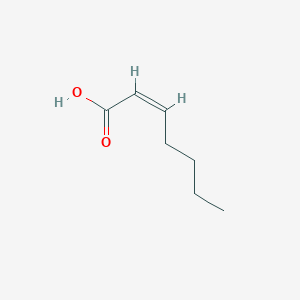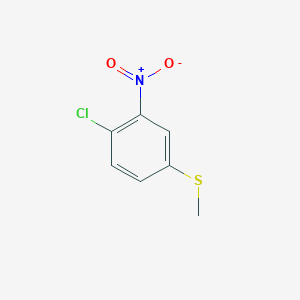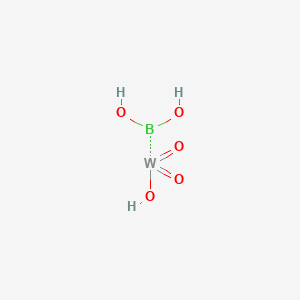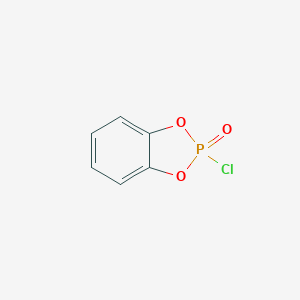
5alpha-Androst-14-en-17-one, 3beta-hydroxy-, acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5alpha-Androst-14-en-17-one, 3beta-hydroxy-, acetate is a steroid hormone that has been widely used in scientific research. It is also known as DHEA acetate or dehydroepiandrosterone acetate. This hormone is synthesized from cholesterol in the adrenal glands, gonads, and brain. It plays a crucial role in the regulation of various physiological processes, including metabolism, immune function, and stress response.
Mécanisme D'action
The mechanism of action of 5alpha-Androst-14-en-17-one, 3beta-hydroxy-, acetate is complex and not fully understood. It is believed to act through multiple pathways, including the regulation of gene expression, modulation of neurotransmitter activity, and interaction with various receptors in the body. It has been shown to have both androgenic and estrogenic effects, depending on the target tissue.
Effets Biochimiques Et Physiologiques
5alpha-Androst-14-en-17-one, 3beta-hydroxy-, acetate has a range of biochemical and physiological effects. It has been shown to increase insulin sensitivity, improve immune function, and enhance cognitive function. It has also been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5alpha-Androst-14-en-17-one, 3beta-hydroxy-, acetate in lab experiments is its versatility. It has a wide range of physiological effects and can be used to study various aspects of human health and disease. However, there are also limitations to its use, including the potential for side effects and the need for specialized equipment and expertise to synthesize and administer the hormone.
Orientations Futures
There are many potential future directions for research on 5alpha-Androst-14-en-17-one, 3beta-hydroxy-, acetate. One area of interest is its potential therapeutic applications in various diseases, including depression, Alzheimer's disease, and osteoporosis. Another area of interest is its role in aging and the mechanisms underlying the aging process. Additionally, further research is needed to fully understand the complex mechanisms of action of this hormone and its potential interactions with other hormones and receptors in the body.
Conclusion
In conclusion, 5alpha-Androst-14-en-17-one, 3beta-hydroxy-, acetate is a steroid hormone that has been widely used in scientific research. It has a range of physiological effects and potential therapeutic applications in various diseases. While there are limitations to its use, the versatility of this hormone makes it an important tool for studying various aspects of human health and disease. Further research is needed to fully understand its mechanisms of action and potential interactions with other hormones and receptors in the body.
Méthodes De Synthèse
The synthesis of 5alpha-Androst-14-en-17-one, 3beta-hydroxy-, acetate involves the conversion of cholesterol to pregnenolone, which is then converted to DHEA. DHEA is then acetylated to produce DHEA acetate. This process is typically carried out using chemical reactions and requires specialized equipment and expertise.
Applications De Recherche Scientifique
5alpha-Androst-14-en-17-one, 3beta-hydroxy-, acetate has been widely used in scientific research due to its diverse physiological effects. It has been studied for its potential therapeutic applications in various diseases, including depression, Alzheimer's disease, and osteoporosis. It has also been used to study the effects of aging on the body and to investigate the mechanisms underlying stress response.
Propriétés
Numéro CAS |
1239-32-3 |
|---|---|
Nom du produit |
5alpha-Androst-14-en-17-one, 3beta-hydroxy-, acetate |
Formule moléculaire |
C21H30O3 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
[(3S,5S,8R,9S,10S,13S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C21H30O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h6,14-16,18H,4-5,7-12H2,1-3H3/t14-,15-,16-,18-,20-,21-/m0/s1 |
Clé InChI |
XLGKSQWVVXEKCO-MGURBANRSA-N |
SMILES isomérique |
CC(=O)O[C@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4(C3=CCC4=O)C)C |
SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3=CCC4=O)C)C |
SMILES canonique |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3=CCC4=O)C)C |
Synonymes |
3β-(Acetyloxy)-5α-androst-14-en-17-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



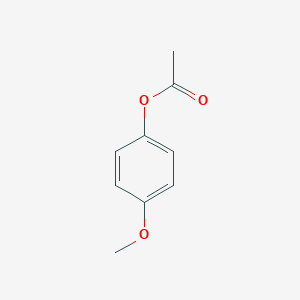
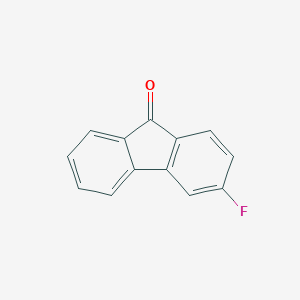
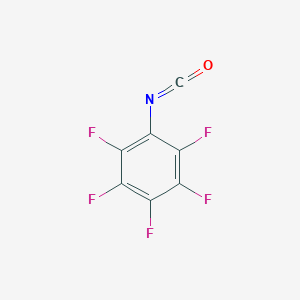
![3-Nitroso-3-azabicyclo[3.2.2]nonane](/img/structure/B73829.png)
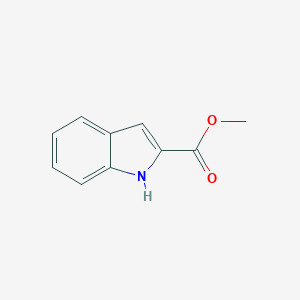
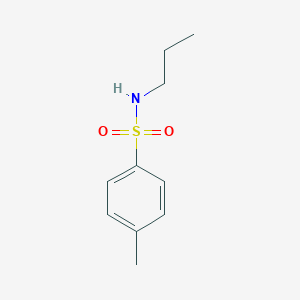
![1-(5-Bromobenzo[b]thiophen-3-yl)ethanone](/img/structure/B73835.png)
